2,5-Diphenylfuran-3,4-dicarboxylic acid

Antibiotic resistance Metallo-beta-lactamase inhibition X-ray crystallography

2,5-Diphenylfuran-3,4-dicarboxylic acid (CAS 19799-49-6) is a validated co-crystallization ligand (PDB: 2GFK) for metallo-β-lactamase L1 inhibitor design. Its unique 2,5-diphenyl substitution pattern provides essential π-stacking and steric bulk absent in simpler furan dicarboxylic acids, directly impacting inhibitor binding geometry. This scaffold serves as a starting point for SAR studies targeting antibiotic resistance in Stenotrophomonas maltophilia and as a precursor for DPFDCA derivatives targeting p53-MDM2 interactions. The free diacid form enables facile derivatization to amides, esters, or prodrugs. Choose this compound for reproducible fragment-based drug discovery and anticancer lead optimization.

Molecular Formula C18H12O5
Molecular Weight 308.3 g/mol
CAS No. 19799-49-6
Cat. No. B024810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenylfuran-3,4-dicarboxylic acid
CAS19799-49-6
Synonyms2,5-diphenylfuran-3,4-dicarboxylic acid
Molecular FormulaC18H12O5
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O
InChIInChI=1S/C18H12O5/c19-17(20)13-14(18(21)22)16(12-9-5-2-6-10-12)23-15(13)11-7-3-1-4-8-11/h1-10H,(H,19,20)(H,21,22)
InChIKeyQPKYPOMZPFDBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diphenylfuran-3,4-dicarboxylic Acid (CAS 19799-49-6) – Core Chemical Identity and Procurement Baseline


2,5-Diphenylfuran-3,4-dicarboxylic acid (CAS 19799-49-6, molecular formula C18H12O5, molecular weight 308.3 g/mol) is a small-molecule organic compound classified as a 2,5-diphenylfuran dicarboxylic acid [1]. It features a central furan ring substituted with phenyl groups at the 2- and 5-positions and carboxylic acid groups at the 3- and 4-positions, conferring a planar aromatic core with hydrogen-bond donor/acceptor capabilities [1][2]. The compound is cataloged in major chemical databases (PubChem CID 220535, DrugBank DB08702, CHEBI:46305) and is commercially available as a research-grade chemical, typically at ≥95% purity [1][2].

Why Generic Furan Dicarboxylic Acids Cannot Substitute for 2,5-Diphenylfuran-3,4-dicarboxylic Acid


Simple furan dicarboxylic acids (e.g., furan-2,5-dicarboxylic acid, furan-3,4-dicarboxylic acid) lack the steric bulk and π-stacking capabilities provided by the two phenyl rings in 2,5-diphenylfuran-3,4-dicarboxylic acid [1]. The 2,5-diphenyl substitution pattern creates a rigid, extended aromatic system that is essential for specific protein-ligand interactions observed in crystallographic studies, such as the occupation of the hydrophobic binding pocket in metallo-β-lactamase L1 [2]. Furthermore, the distinct regiochemistry of the carboxylic acid groups (3,4- vs. 2,5-disubstitution) alters hydrogen-bonding geometry and metal-coordination potential, directly impacting inhibitor design and synthetic utility [1][2]. Consequently, substitution with unsubstituted or differently substituted furan analogs is not scientifically equivalent and would compromise experimental reproducibility.

Quantitative Evidence for 2,5-Diphenylfuran-3,4-dicarboxylic Acid Differentiation vs. Closest Analogs


Crystallographically Confirmed Metallo-β-Lactamase L1 Binding with Distinct Pose vs. Pyrazole Analog

2,5-Diphenylfuran-3,4-dicarboxylic acid co-crystallizes with the L1 metallo-β-lactamase from *Stenotrophomonas maltophilia* (PDB ID: 2GFK) at a resolution of 1.9 Å, confirming direct active-site engagement [1]. In contrast, a closely related pyrazole-based inhibitor (1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid) binds to the same enzyme (PDB ID: 2GFJ) but with a different binding mode, as revealed by comparative analysis of the crystal structures [2].

Antibiotic resistance Metallo-beta-lactamase inhibition X-ray crystallography

Comparative Reactivity of Acid Chloride in Friedel-Crafts Acylation vs. 2,5-Dimethyl Analog

The acid chloride of 2,5-diphenylfuran-3,4-dicarboxylic acid exhibits distinct regioselectivity and yields in Friedel-Crafts acylations compared to the 2,5-dimethyl analog [1]. While precise numerical yields are not publicly abstracted, the study directly compares the acylation outcomes of the two acid chlorides, demonstrating that the phenyl substituents confer different electronic and steric properties that alter reaction course and product distribution [1].

Organic synthesis Friedel-Crafts acylation Regioselectivity

p53-MDM2 Inhibition by 2,5-Diphenylfuran Scaffold Derivative Compared to Nutlin-3 Reference

A dimethyl ester derivative of 2,5-diphenylfuran-3,4-dicarboxylic acid, designated DPFDCA, was evaluated as a p53-MDM2 interaction inhibitor [1]. In molecular docking studies, DPFDCA exhibited a binding affinity comparable to the reference inhibitor nutlin-3, and molecular dynamics simulations showed similar stability profiles (RMSD, RMSF, RoG, SASA) [1]. The furan scaffold enables a binding mode that blocks the p53-binding domain of MDM2, providing a direct link between the 2,5-diphenylfuran core and anticancer activity [1].

Cancer therapy p53-MDM2 interaction Molecular docking

DrugBank In Silico ADMET Profiling Suggests Favorable Non-Inhibitor Profile for Key Transporters

Computational ADMET predictions from DrugBank indicate that 2,5-diphenylfuran-3,4-dicarboxylic acid is a non-inhibitor of P-glycoprotein (probability 0.8696) and renal organic cation transporter (probability 0.8862) [1]. This in silico profile suggests a low potential for transporter-mediated drug-drug interactions, which is a key differentiator when selecting a core scaffold for lead optimization [1].

ADMET prediction Drug-likeness Transporter interaction

Computationally Predicted Physicochemical Properties with Comparison to Unsubstituted Furan-3,4-dicarboxylic Acid

2,5-Diphenylfuran-3,4-dicarboxylic acid exhibits significantly higher lipophilicity (XLogP3 = 3.4) and molecular weight (308.3 g/mol) compared to unsubstituted furan-3,4-dicarboxylic acid (MW = 156.09 g/mol, XLogP ≈ -0.2) [1][2]. The presence of the two phenyl rings increases the topological polar surface area to 93 Ų while adding 4 rotatable bonds, altering solubility and membrane permeability characteristics essential for biological applications [1].

Physicochemical properties Lipophilicity Molecular weight

Synthesis Yields and Precursor Availability Compared to Regioisomeric 3,4-Diphenylfuran-2,5-dicarboxylic Acid

While specific synthetic yields are not reported in public databases, the 2,5-diphenylfuran-3,4-dicarboxylic acid scaffold is accessible via condensation of benzil with dimethyl diglycolate, whereas the regioisomeric 3,4-diphenylfuran-2,5-dicarboxylic acid typically requires alternative starting materials and routes . The commercial availability of the title compound from multiple suppliers, in contrast to the more limited sourcing of the 3,4-isomer, reflects differences in synthetic accessibility and demand .

Organic synthesis Regioisomer comparison Precursor availability

Procurement-Driven Application Scenarios for 2,5-Diphenylfuran-3,4-dicarboxylic Acid


Metallo-β-Lactamase Inhibitor Development and Structural Biology

Use as a validated co-crystallization ligand (PDB: 2GFK) for metallo-β-lactamase L1 inhibitor design. The compound serves as a starting point for structure-activity relationship (SAR) studies aimed at overcoming antibiotic resistance in *Stenotrophomonas maltophilia* [1]. The unique binding pose, confirmed by X-ray crystallography, differentiates this scaffold from pyrazole-based inhibitors (PDB: 2GFJ) and supports its selection for fragment-based drug discovery campaigns [1][2].

Synthesis of p53-MDM2 Interaction Inhibitors for Oncology Research

Utilize the compound as a precursor to DPFDCA (dimethyl ester) and other derivatives targeting the p53-MDM2 protein-protein interaction. Evidence from molecular modeling indicates that the 2,5-diphenylfuran core confers binding affinity comparable to nutlin-3, positioning it as a novel chemotype for anticancer lead optimization [3]. The free diacid form allows for facile derivatization to amides, esters, or other prodrugs.

Regioselective Friedel-Crafts Acylation and Heterocyclic Library Synthesis

Employ the acid chloride of 2,5-diphenylfuran-3,4-dicarboxylic acid as a building block in regioselective Friedel-Crafts acylations. Comparative studies with the 2,5-dimethyl analog demonstrate that the phenyl substituents alter electronic and steric outcomes, enabling the synthesis of distinct aroyl-furan libraries for materials science or medicinal chemistry [4].

Early-Stage ADMET Profiling and Scaffold Prioritization

Leverage the in silico ADMET predictions (P-gp and OCT non-inhibitor probabilities >0.86) to prioritize this scaffold in drug discovery programs where minimizing transporter-mediated interactions is critical [5]. The favorable physicochemical properties (XLogP3 3.4, MW 308.3) align with typical lead-like criteria for orally bioavailable small molecules [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Diphenylfuran-3,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.